molecular formula C13H27N3O B2755835 1-methyl-N-(3-morpholinopropyl)piperidin-4-amine CAS No. 864419-37-4

1-methyl-N-(3-morpholinopropyl)piperidin-4-amine

Cat. No. B2755835
CAS RN: 864419-37-4
M. Wt: 241.379
InChI Key: SPBUAXFQMXMLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-methyl-N-(3-morpholinopropyl)piperidin-4-amine” is a chemical compound. It’s a derivative of piperidine, which is an organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . Piperidine derivatives are key components in many pharmaceuticals .

Scientific Research Applications

Synthesis of Novel Compounds

This compound can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one . The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS and elemental analysis .

Biological Activities

Compounds with a piperidin-4-one nucleus, which includes this compound, have received extensive attention due to their diverse biological activities. These activities include antiviral, antitumor, central nervous system stimulant, analgesic, anticancer, and antimicrobial activity .

Industrial Applications

Morpholine, a component of this compound, is widely used in synthesis due to its various industrial applications .

Synthesis of 1,2,4-Triazol-5-Ones

In a study, six novel 1-(morpholin-4-yl-methyl)-3-alkyl(aryl)-4-[3-ethoxy-4-(2-furylcarbonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds were synthesized from a reaction of type 1 compounds with formaldehyde and morpholine .

Antimicrobial Activity

Some of the compounds having 1,2,4-triazole ring, which can be synthesized using this compound, have shown antimicrobial activity against various microorganisms .

Anti-Inflammatory and Analgesic Activity

Some Mannich bases carrying morpholine fragment, which can be synthesized using this compound, showed good anti-inflammatory and analgesic activity .

Anticancer Activity

Mannich bases containing 5-mercapto-1,2,4-triazole derivative, which can be synthesized using this compound, were synthesized and screened for their anticancer activity .

Anti-Lipase and Anti-Urease Activities

Anti-lipase and anti-urease activities of some 1,2,4-triazole derived compounds, which can be synthesized using this compound, were investigated. Some of these have shown moderate to good lipase inhibitory effects .

Safety and Hazards

The safety data sheet for a similar compound, N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the study and development of “1-methyl-N-(3-morpholinopropyl)piperidin-4-amine” and similar compounds could have significant implications for future drug discovery and development.

properties

IUPAC Name

1-methyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-15-7-3-13(4-8-15)14-5-2-6-16-9-11-17-12-10-16/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBUAXFQMXMLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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